4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of thiadiazole, pyrrole, and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiadiazole ring can be synthesized using hydrazonoyl halides and potassium thiocyanate . The pyrrole ring is typically formed through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Chemical Reactions Analysis
4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the heterocyclic rings, particularly at positions adjacent to the nitrogen atoms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s heterocyclic rings are known for their biological activity, making it a candidate for studies on antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its potential biological activities, it can be explored for drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves interactions with various molecular targets. The thiadiazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can intercalate with DNA, disrupting its function and leading to cell death. These interactions can result in antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with thiadiazole, pyrrole, and thiazole rings. Some examples are:
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Pyrrole derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiazole derivatives: Known for their anti-inflammatory and antimicrobial properties.
4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of these three heterocyclic rings, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C17H21N5OS2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-butyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H21N5OS2/c1-4-5-8-12-13(24-17(18-12)22-9-6-7-10-22)14(23)19-16-21-20-15(25-16)11(2)3/h6-7,9-11H,4-5,8H2,1-3H3,(H,19,21,23) |
InChI Key |
WDIIJXDGAYJCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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